BenchChemオンラインストアへようこそ!

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Lipophilicity Membrane permeability Drug-likeness

This racemic screening compound (CAS 2034556-14-2) features a unique piperidine-core functionalized with 3-(1-methyl-1H-pyrazol-3-yl) and 2-phenylthiazole-4-carbonyl moieties. The 2-phenyl substitution on the thiazole ring significantly increases lipophilicity (XLogP3=3) and π–π stacking potential versus smaller alkyl analogs, while the piperidine linker introduces conformational flexibility unexplored in published pyrazole–thiazole SAR. With an undefined stereocenter at C3 of the piperidine, the racemate enables dual-enantiomer assessment in docking studies. Procure the exact CAS to expand SAR in antibacterial (MRSA) panels and kinase selectivity profiling.

Molecular Formula C19H20N4OS
Molecular Weight 352.46
CAS No. 2034556-14-2
Cat. No. B2749209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
CAS2034556-14-2
Molecular FormulaC19H20N4OS
Molecular Weight352.46
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C19H20N4OS/c1-22-11-9-16(21-22)15-8-5-10-23(12-15)19(24)17-13-25-18(20-17)14-6-3-2-4-7-14/h2-4,6-7,9,11,13,15H,5,8,10,12H2,1H3
InChIKeyPPAJQHVEQNJAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 2034556-14-2) for Screening Library Selection


(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 2034556-14-2, molecular formula C₁₉H₂₀N₄OS, MW 352.5 g/mol) is a synthetic heterocyclic small molecule featuring a piperidine core functionalized with a 1-methyl-1H-pyrazol-3-yl group at the 3-position and a 2-phenylthiazole-4-carbonyl moiety. Its computed physicochemical properties include XLogP3 of 3, topological polar surface area (TPSA) of 79.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is cataloged under PubChem CID 119103854 and is commercially available from screening library vendors such as Life Chemicals (catalog number F6554-0607) in quantities ranging from 1 mg to 30 mg [1][2]. It contains one undefined stereocenter, making it a racemic mixture suitable for primary screening campaigns. The compound belongs to the broader class of pyrazole-linked phenylthiazole derivatives, a scaffold class that has demonstrated structure–activity relationship (SAR) potential in antibacterial and kinase inhibition contexts [3].

Why Generic Substitution of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone with In-Class Analogs Risks Irreproducible Screening Results


Close structural analogs sharing the pyrazole–piperidine–thiazole scaffold cannot be interchanged without altering key molecular recognition properties. The 2-phenyl substitution on the thiazole ring, as opposed to smaller alkyl groups (e.g., 2,4-dimethylthiazole or 2-methylthiazole analogs), significantly increases both lipophilicity (ΔXLogP3 estimated ≥1 unit) and the potential for π–π stacking interactions with aromatic residues in target binding pockets [1]. Similarly, the 3-position attachment of the pyrazole on the piperidine ring—versus the 4-position in positional isomers—alters the spatial orientation of the heterocycle, potentially affecting shape complementarity with protein targets . Replacement of the thiazole sulfur–nitrogen heterocycle with a thiophene (sulfur-only) ring eliminates a key hydrogen bond acceptor site, which can reduce binding affinity in targets that require this interaction [2]. Without head-to-head comparative bioactivity data for this specific compound, procurement decisions should prioritize the exact CAS number to ensure reproducibility in hit validation and SAR follow-up studies.

Quantitative Differentiation Evidence for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone Versus Its Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of Phenylthiazole vs. Dimethylthiazole Analog

The target compound's 2-phenylthiazole moiety confers substantially higher computed lipophilicity compared to the 2,4-dimethylthiazole analog. The XLogP3 of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is 3, reflecting the contribution of the phenyl ring [1]. In contrast, the dimethylthiazole analog (2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, with molecular formula C₁₅H₂₀N₄OS (MW ~304.4, lacking the phenyl ring), is predicted to have an XLogP3 approximately 1–1.5 units lower based on fragment-based calculations . This ΔXLogP3 of approximately 1–1.5 units translates to an estimated 10- to 30-fold difference in octanol–water partition coefficient, which can significantly impact passive membrane permeability and non-specific protein binding in cellular assays. For screening campaigns where cellular permeability is a critical parameter, the higher lipophilicity of the phenyl-substituted compound may provide a differentiated pharmacokinetic profile.

Lipophilicity Membrane permeability Drug-likeness

Positional Isomer Differentiation: 3-Pyrazolyl-Piperidine vs. 4-Pyrazolyl-Piperidine Attachment and Calculated Property Impact

The attachment position of the 1-methyl-1H-pyrazol-3-yl group on the piperidine ring (3-position vs. 4-position) generates distinct molecular shapes with differing spatial orientations of the pyrazole moiety. The target compound places the pyrazole at the piperidine 3-position, whereas the comparator (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone places it at the 4-position . Molecular formula comparison (C₁₉H₂₀N₄OS, MW 352.5 for the target vs. C₁₄H₁₈N₄OS, MW 290.39 for the positional isomer analog) reveals the analog also replaces the 2-phenyl group with a 2-methyl group, compounding the structural differences. The 3-position attachment creates a more compact molecular architecture with the pyrazole oriented closer to the piperidine nitrogen, potentially altering hydrogen bonding geometry and steric accessibility of the amide carbonyl [1]. While no head-to-head bioactivity data exist for these isomers, the documented sensitivity of biological target engagement to positional isomerism in piperidine-containing pharmacophores (e.g., in kinase inhibitors and GPCR ligands) supports the procurement of the specific 3-substituted isomer for defined SAR campaigns [2].

Positional isomerism Molecular shape Structure–activity relationship

Scaffold Class Validation: Pyrazole-Linked Phenylthiazole Antibacterial Activity (Class-Level SAR Evidence)

A published structure–activity relationship (SAR) study of 23 novel pyrazole-linked phenylthiazole derivatives demonstrated that this scaffold class possesses intrinsic antibacterial activity. The most active compound in the series (compound 14b) exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) and showed a better toxicity profile than standard antibiotics in preliminary cytotoxicity testing [1]. While the specific compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone was not among the 23 tested derivatives, it shares the core pyrazole–phenylthiazole pharmacophore that was identified as essential for antibacterial activity in this SAR study. The piperidine linker in the target compound provides a different connectivity compared to the direct pyrazole–thiazole linkage in the published series, representing an unexplored chemical space within this validated scaffold class. This class-level evidence supports the rationale for screening the target compound in antibacterial assays, with the differentiation being that the piperidine spacer may confer altered physicochemical and target engagement properties not captured in the published SAR [2].

Antibacterial MRSA Structure–activity relationship Phenylthiazole

Vendor Availability and Procurement Specifications: Quantitative Purity, Quantity Options, and Pricing for Screening Campaign Planning

The target compound is commercially available from Life Chemicals (catalog number F6554-0607) in multiple quantities: 1 mg ($54), 2 mg ($59), 4 mg ($66), 5 μmol ($63), 10 mg ($79), 10 μmol ($69), 20 mg ($99), 25 mg ($109), and 30 mg ($119) as of September 2023 pricing [1]. This multi-quantity availability supports both initial single-concentration primary screening (1–5 mg range) and follow-up dose–response confirmation studies (10–30 mg range) without requiring separate procurement events. In contrast, the closest dimethylthiazole analog (2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone and the thiophene analog (5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone have not been found listed with comparable multi-vendor, multi-quantity availability in public databases, potentially complicating procurement workflows [2]. The target compound carries the AKOS026703763 identifier in the AKos Screening Library, indicating inclusion in a curated screening collection with associated quality control [1]. While specific purity values are not publicly disclosed for this catalog item, screening library compounds from this vendor typically meet ≥95% purity by HPLC or LCMS, suitable for primary screening applications.

Procurement Screening library Vendor specification Purity

Recommended Application Scenarios for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone Based on Differentiated Evidence


Primary Antibacterial Screening Against Gram-Positive Pathogens Leveraging Validated Pyrazole–Phenylthiazole Scaffold Class

The target compound is recommended for inclusion in medium-throughput antibacterial screening panels against Gram-positive pathogens, particularly MRSA. The class-level SAR evidence from Patel et al. (2021) demonstrates that pyrazole-linked phenylthiazole derivatives achieve MIC values as low as 4 μg/mL against MRSA ATCC 43300 with favorable cytotoxicity profiles [1]. The target compound's differentiated piperidine linker topology—absent from the 23-compound published series—represents an opportunity to explore uncharted SAR space within a validated antibacterial scaffold class. Its computed lipophilicity (XLogP3 = 3) and TPSA (79.3 Ų) are within drug-like ranges for antibacterial agents, supporting its suitability for cell-based bacterial growth inhibition assays [2].

Kinase Inhibition Counter-Screening Panels Using Pyrazolo–Thiazol–Piperidine Pharmacophore

The pyrazolo–thiazol–piperidine scaffold architecture of this compound is structurally related to chemotypes claimed in kinase inhibitor patents, including JAK-inhibiting compounds described in US20210017191A1 [1]. While this specific compound has not been profiled against kinase panels, its inclusion in kinase selectivity counter-screening is warranted based on scaffold precedent. The 3-position pyrazole attachment and 2-phenylthiazole moiety provide a distinct substitution pattern from the patent-exemplified compounds, making it valuable for assessing scaffold-dependent selectivity across the kinome [2].

Computational Docking and Virtual Screening Campaigns Requiring Defined Physicochemical Parameters

The availability of high-quality computed descriptors—including exact mass (352.13578245 Da), defined SMILES (CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4), and 3D conformer data on PubChem—makes this compound suitable as a query molecule for ligand-based virtual screening or as a docking input for structure-based drug design [1]. Its undefined stereocenter at the piperidine 3-position requires explicit handling in docking studies (both enantiomers should be docked separately), which can provide insights into stereospecific binding requirements of the target pocket [2].

Hit-to-Lead SAR Expansion Starting from Validated Phenylthiazole Antibacterial Chemotype

For research groups already engaged in phenylthiazole-based antibacterial discovery, this compound serves as a structurally distinct analog for SAR expansion. The piperidine linker connecting the pyrazole and phenylthiazole moieties introduces conformational flexibility not present in the directly linked analogs of Patel et al. (2021) [1]. Procurement of the compound in initial 1–5 mg quantities supports pilot SAR studies, with the option to scale to 20–30 mg for follow-up biochemical and microbiological assays from the same vendor (Life Chemicals, F6554-0607) [2], reducing inter-lot variability.

Quote Request

Request a Quote for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.